![molecular formula C11H12N4O2S B3162462 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide CAS No. 878656-32-7](/img/structure/B3162462.png)
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide
説明
“2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are known for their broad spectrum of biological activities such as antimicrobial, anti-inflammatory, antituberculosis, anticonvulsant, and anxiolytic functions .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves electrochemical techniques . In one study, the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole was investigated in the absence and presence of electrochemically generated p-benzoquinone . The electrosynthesis of new 1,3,4-thiadiazole derivatives was conducted by constant current electrolysis .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives, including “this compound”, is characterized by a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are typically redox processes . The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole was studied using cyclic voltammetry . The reactions exhibited an “electron transfer + chemical reaction” mechanism .科学的研究の応用
Thiophene Analogues of Carcinogens
Research on thiophene analogues, similar in structure to the target compound, provides insights into their potential carcinogenicity. Studies synthesized and evaluated thiophene derivatives for carcinogenic properties, revealing that although these compounds showed potential in vitro activity, their actual in vivo carcinogenic potential remains uncertain. This suggests the importance of further research to understand the full implications of such compounds on health (Ashby et al., 1978).
Heterocyclic Compounds in Medicinal Chemistry
Quinazoline derivatives, sharing a heterocyclic backbone with the target compound, have shown extensive biological activities, including antibacterial effects. The stability and biological activity profiles of these compounds underscore their potential as medicinal agents, highlighting the importance of heterocyclic compounds in drug development (Tiwary et al., 2016).
Pharmacological Activities of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. This underscores the versatility of thiadiazole compounds in pharmaceutical research and their potential for developing new therapeutic agents (Mishra et al., 2015).
Advanced Oxidation Processes for Degradation
Studies on the advanced oxidation processes of acetaminophen, a compound structurally similar to the target, offer insights into the environmental degradation of pharmaceuticals. Understanding the degradation pathways and by-products is crucial for assessing the environmental impact of such compounds and developing strategies for water treatment (Qutob et al., 2022).
Synthesis Strategies for Heterocyclic Compounds
Research on the synthesis of thiadiazolotriazines presents strategies for creating novel biologically active compounds. This highlights the importance of heterocyclic chemistry in the discovery of new drugs and the potential for compounds like 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide in medicinal chemistry (Abdel-Wahab, 2017).
将来の方向性
The future directions for the study of 1,3,4-thiadiazole derivatives, including “2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide”, involve further exploration of their biological activities and potential applications . The development of resistance to thiadiazole-based drugs has led to the need for new derivatives with improved efficacy .
作用機序
Target of Action
Similar compounds have shown significant activity against various bacteria and fungi , and have been found to be active against Mycobacterium tuberculosis H37Rv .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, exhibit a broad spectrum of biological activities such as antimicrobial, anti-inflammatory, antituberculosis, anticonvulsant, and anxiolytic functions .
Biochemical Pathways
It’s known that similar compounds can fit well into the cavity of shikimate kinase, a key enzyme in the shikimate pathway, which is a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids .
Result of Action
Similar compounds have shown significant antibacterial activity against gram-positive bacteria: staphylococcus aureus, bacillus subtilis, gram-negative escherichia coli, pseudomonas aeruginosa and antifungal activity against fungal strains: candida albicans and aspergillus niger .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s behavior. For instance, the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole, a related compound, was investigated in the absence and presence of electrochemically generated p-benzoquinone, an electrophile, via cyclic voltammetry at a glassy carbon electrode in an acetic acid buffer/ethanol solution mixture .
生化学分析
Biochemical Properties
It has been suggested that it may interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to active sites or allosteric sites, potentially influencing the function of these biomolecules .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-17-8-4-2-7(3-5-8)13-9(16)6-10-14-15-11(12)18-10/h2-5H,6H2,1H3,(H2,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXUMVKVGXDORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328606 | |
| Record name | 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781623 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878656-32-7 | |
| Record name | 2-(5-amino-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



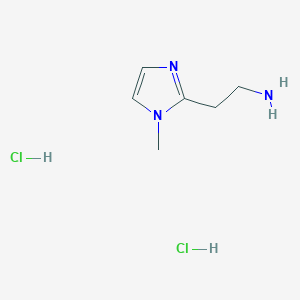
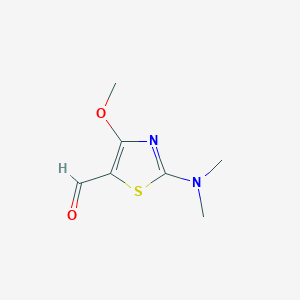
![7-Methoxy-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3162406.png)
![3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3162416.png)

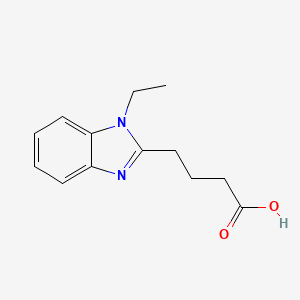
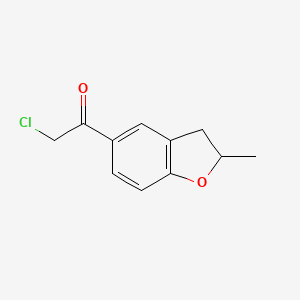
![[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid](/img/structure/B3162454.png)
![5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3162469.png)
![[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine](/img/structure/B3162474.png)
![4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3162477.png)
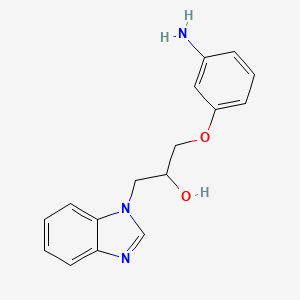
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B3162482.png)
